3-[2-(BOC-AMINO)ACETAMIDO]BENZENEBORONIC ACID PINACOL ESTER
Overview
Description
3-[2-(BOC-AMINO)ACETAMIDO]BENZENEBORONIC ACID PINACOL ESTER is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a carbamic acid ester group. Its distinctive chemical properties make it a valuable reagent in organic synthesis and other applications.
Mechanism of Action
- In the context of Suzuki–Miyaura (SM) cross-coupling reactions, boron reagents play a crucial role in forming carbon–carbon bonds. The compound you mentioned likely participates in such reactions .
- Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium. This step involves the boron reagent interacting with the palladium catalyst .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(BOC-AMINO)ACETAMIDO]BENZENEBORONIC ACID PINACOL ESTER typically involves multiple steps. One common method includes the borylation of a phenylcarbamoyl precursor with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by palladium and requires specific conditions such as an inert atmosphere and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(BOC-AMINO)ACETAMIDO]BENZENEBORONIC ACID PINACOL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into simpler boron-containing compounds.
Substitution: It participates in substitution reactions, particularly in the presence of halides and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, halides, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of boron-containing derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[2-(BOC-AMINO)ACETAMIDO]BENZENEBORONIC ACID PINACOL ESTER is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-boron bonds, which are essential in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine
In medicine, boron-containing compounds have potential applications in cancer therapy, particularly in boron neutron capture therapy (BNCT). This compound’s ability to deliver boron atoms to specific cells makes it a candidate for further research in this area.
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate ester used in organic synthesis.
Pinacolborane: Another boron-containing compound used in similar reactions.
Benzyl carbamate: Used in the synthesis of various organic compounds.
Uniqueness
What sets 3-[2-(BOC-AMINO)ACETAMIDO]BENZENEBORONIC ACID PINACOL ESTER apart is its combination of a dioxaborolane ring and a carbamic acid ester group. This unique structure provides it with distinct reactivity and versatility in various chemical and biological applications.
Biological Activity
3-[2-(Boc-amino)acetamido]benzeneboronic acid pinacol ester (CAS Number: 1257651-17-4) is a boron-containing compound that has garnered attention for its potential biological activities, particularly in the context of antibiotic resistance and enzyme inhibition. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₉H₂₉BN₂O₅
- Molecular Weight : 376.26 g/mol
- CAS Number : 1257651-17-4
- Structure : The compound features a boronic acid moiety which is crucial for its interaction with biological targets.
The primary mechanism by which boronic acids, including this compound, exhibit biological activity is through their ability to form covalent bonds with serine residues in enzymes, particularly penicillin-binding proteins (PBPs). This interaction can inhibit bacterial cell wall synthesis, making these compounds valuable in combating antibiotic-resistant bacteria.
Key Interactions
Research has shown that boronic acids can form tricovalent complexes with PBPs, which are critical targets for β-lactam antibiotics. For instance, studies involving Pseudomonas aeruginosa PBP3 have demonstrated that boronic acids can effectively inhibit enzyme activity by binding to key serine residues (Ser294 and Ser349) within the active site .
Biological Activity Data
A summary of the biological activity of this compound is presented in the following table:
Case Studies
-
Inhibition of β-Lactamases
A study detailed the effectiveness of boron-containing inhibitors against serine β-lactamases. The compound was shown to significantly reduce the residual activity of various PBPs when tested at a concentration of 1 mM, highlighting its potential as a therapeutic agent against resistant bacterial strains . -
Artificial Receptor Development
Another research effort focused on utilizing this compound to create an artificial receptor for l-DOPA. The receptor exhibited selective binding properties, showcasing the versatility of boronic acid derivatives in biochemical applications .
Research Findings
Recent investigations into the structural properties of boronic acids have revealed that modifications to the benzoxaborole scaffold can enhance binding affinity and specificity towards PBPs. This structural optimization is crucial for developing more effective antibiotics capable of overcoming resistance mechanisms employed by bacteria .
Properties
IUPAC Name |
tert-butyl N-[2-oxo-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O5/c1-17(2,3)25-16(24)21-12-15(23)22-14-10-8-9-13(11-14)20-26-18(4,5)19(6,7)27-20/h8-11H,12H2,1-7H3,(H,21,24)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTPRTWBNLJZLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725456 | |
Record name | tert-Butyl {2-oxo-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257651-17-4 | |
Record name | tert-Butyl {2-oxo-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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